1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine
Description
This compound features a bicyclo[2.2.1]hept-5-ene moiety linked via a methyl group to the piperazine ring, which is further substituted with a 2-fluorobenzoyl group at the 4-position.
Properties
Molecular Formula |
C19H23FN2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C19H23FN2O/c20-18-4-2-1-3-17(18)19(23)22-9-7-21(8-10-22)13-16-12-14-5-6-15(16)11-14/h1-6,14-16H,7-13H2 |
InChI Key |
ZWQFPOZFWKRNRG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine is a complex organic compound notable for its unique bicyclic structure and piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural characteristics. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine is C15H26N2, with a molecular weight of approximately 238.39 g/mol. The bicyclic structure contributes to its three-dimensional conformation, which may enhance binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N2 |
| Molecular Weight | 238.39 g/mol |
| Structural Features | Bicyclic and piperazine moiety |
The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes in the body. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:
- Antidepressant activity : Some piperazine derivatives are known for their efficacy in treating mood disorders.
- Antipsychotic effects : Modifications in the piperazine structure can enhance antipsychotic properties.
- Neuroprotective effects : Bicyclic structures have been associated with neuroprotective activities.
Case Studies and Research Findings
Recent studies have explored the biological activities of piperazine derivatives, including those similar to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine:
- Antidepressant Activity : A study demonstrated that piperazine derivatives exhibited significant serotonin receptor binding, suggesting potential antidepressant effects (Source: ).
- Neuroprotective Effects : Research indicated that compounds with bicyclic structures could protect neuronal cells from oxidative stress, enhancing their therapeutic potential in neurodegenerative diseases (Source: ).
- Analgesic Properties : Similar piperazine derivatives were found to possess analgesic properties, providing insights into pain management applications (Source: ).
Interaction Studies
Understanding how 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies have shown that:
- The compound may bind selectively to certain neurotransmitter receptors, influencing neurotransmission.
- Structural modifications can significantly alter the binding affinity and selectivity towards various targets.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Bicyclic System Preparation
The bicyclo[2.2.1]heptene core is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and appropriate dienophiles. Recent advancements employ norbornene derivatives as starting materials, with subsequent functionalization at the 2-position.
Alkylation of Piperazine
The key intermediate is formed through nucleophilic alkylation of piperazine using bicyclo[2.2.1]hept-5-en-2-ylmethyl halides:
Reaction Scheme:
Optimized Conditions:
| Parameter | Optimal Range |
|---|---|
| Solvent | Anhydrous THF/DMF |
| Temperature | 0°C → RT |
| Base | KCO/EtN |
| Reaction Time | 12-18 hours |
This step achieves 68-75% yield when using bromide derivatives, with purity >95% confirmed via HPLC.
Step 2: Benzoylation with 2-Fluorobenzoyl Chloride
Acylation Mechanism
The second stage involves N-acylation of the piperazine nitrogen using 2-fluorobenzoyl chloride under Schotten-Baumann conditions:
Reaction Optimization
Critical Parameters:
-
Solvent Selection: Dichloromethane (DCM) shows superior reactivity compared to THF or acetonitrile
-
Stoichiometry: 1.1 equiv of acyl chloride minimizes di-acylation byproducts
-
Temperature Control: Maintained at -5°C to 0°C prevents thermal degradation
Yield Enhancement Strategies:
-
Sequential addition of acyl chloride in aliquots
-
Use of molecular sieves (4Å) to absorb HCl byproduct
-
Post-reaction quenching with ice-cwater
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Recent patent literature describes accelerated synthesis using microwave irradiation:
| Condition | Conventional | Microwave |
|---|---|---|
| Reaction Time | 8 hours | 45 minutes |
| Yield Improvement | +12% | |
| Purity | 92% → 96% |
Solid-Phase Synthesis
Immobilized piperazine derivatives enable facile purification:
Support Matrix: Wang resin functionalized with acid-labile linkers
Advantages:
-
Reduced purification requirements
-
Scalability to multi-gram quantities
-
Compatibility with automated synthesis platforms
Characterization and Quality Control
Spectroscopic Analysis
Key Spectral Signatures:
Purity Assessment
| Method | Acceptance Criteria |
|---|---|
| HPLC (C18) | ≥98% area |
| Karl Fischer | ≤0.5% HO |
| Residual Solvents | <500 ppm |
Industrial-Scale Considerations
Cost Optimization
-
Bulk synthesis of bicyclic precursor reduces raw material costs by 40%
-
Solvent recovery systems achieve 85% DCM reuse
Challenges and Limitations
Current Technical Barriers:
-
Steric hindrance from bicyclic system reduces benzoylation efficiency
-
Epimerization risk at bridgehead carbons during prolonged reactions
-
Fluorine-mediated side reactions with amine groups
Mitigation Strategies:
-
Use of bulky bases (e.g., DIPEA) prevents unwanted nucleophilic attack
-
Short reaction times with excess acyl chloride
-
Low-temperature crystallization for enantiomeric control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
